

mandipropamid target pathogens *Phytophthora infestans*

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Compound Focus: Mandipropamid

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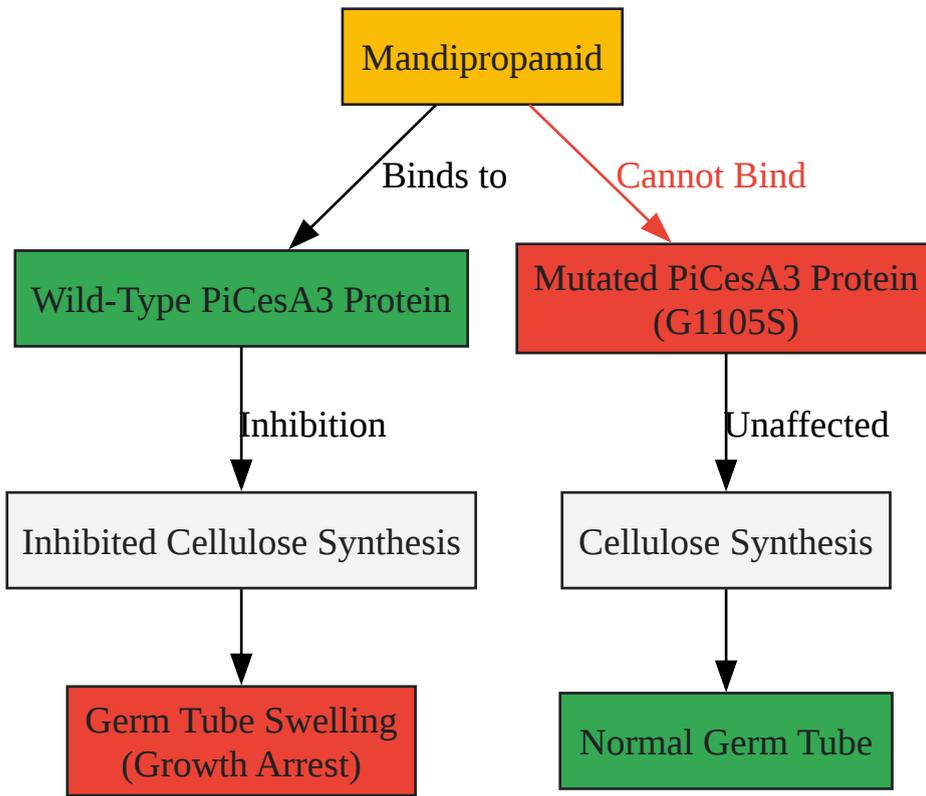
Mechanism of Action and Resistance

Mandipropamid is a carboxylic acid amide (CAA) fungicide that primarily inhibits the synthesis of cellulose in the cell wall of *Phytophthora infestans* [1] [2].

- **Molecular Target:** The fungicide targets the cellulose synthase protein **PiCesA3**, which is encoded by the *PiCesA3* gene [1] [2].
- **Site of Action:** Uptake studies with radiolabeled **mandipropamid** showed that the compound **acts on the cell wall and does not enter the cell** [1]. Its primary effect is to disrupt the incorporation of glucose into cellulose [1].
- **Visual Symptomatology:** Treatment of germinating cysts with **mandipropamid** leads to arrested growth and characteristic **swelling of the germ tube tips**, a typical symptom of cell wall biosynthesis inhibitors. These effects are reversible upon washing the compound away [1].

Resistance to **mandipropamid** is conferred by specific point mutations in the *PiCesA3* gene that result in an amino acid substitution at position 1105 (glycine to serine, G1105S) [3] [4]. This mutation leads to a loss of sensitivity and poses a significant threat to disease control.

The following diagram illustrates the mechanism of action and the development of resistance.



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Resistance Mutations and Impact on Fungicide Efficacy

The emergence and spread of *P. infestans* genotypes carrying the *CesA3* G1105S mutation have led to control failures in the field [3] [4]. The table below summarizes key data on resistant genotypes and their practical impact.

Genotype / Description	Key Mutation(s)	Resistance Factor	Field Control Implications
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| **EU_43_A1** Widely distributed in Northern & Central Europe [3] [4] | **CesA3: G1105S** [3] | High resistance to **mandipropamid** [4] | **Loss of efficacy** Failure to control late blight with **mandipropamid** and potentially other CAAs [4] | | **CAA- and OSBPI-Double Resistant** Recent field isolates from Germany/Netherlands [3] | **CesA3: G1105S & OSBP: G770V or N837F/L** [3] | High resistance factors to both CAA and OSBPI fungicides [3] | **Control failure** with single-mode-of-action products. Requires **full-dose mixtures** for effective control [3] |

Key Experimental Protocols for Mandipropamid

For researchers investigating **mandipropamid** sensitivity or resistance, here are methodologies from the search results.

In Vitro Sensitivity Assays

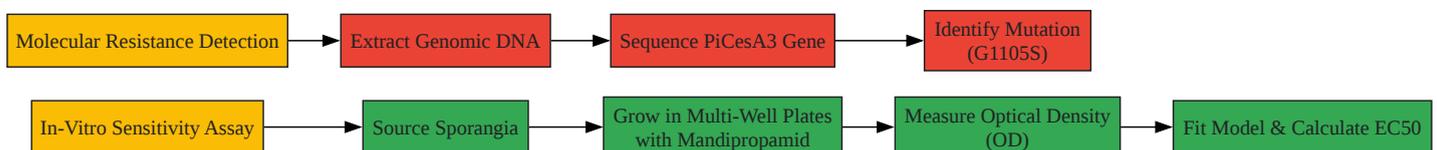
Microtiter plate-based methods using **optical density (OD)** measurements are effective for high-throughput fungicide screening [5].

- **Inoculum Source:** The use of **sporangia** is advised over zoospores from axenic cultures to increase reproducibility and avoid biases from active zoospore swimming [5].
- **Procedure:** Inoculate liquid medium in multi-well plates with a standardized sporangia suspension amended with a range of **mandipropamid** concentrations [5]. Incubate and measure mycelial growth spectrophotometrically [5].
- **Data Analysis:** Calculate the half-maximal effective concentration (EC₅₀) using a **logistic regression model** (e.g., a four-parameter log-logistic function) fitted to the OD data representing growth inhibition [5].

Characterizing Target-Site Resistance

- **Genetic Sequencing:** Sequence the *PiCesA3* gene and identify known resistance mutations, particularly the single nucleotide polymorphism leading to the **G1105S** amino acid substitution [3].
- **Genotyping:** Use techniques like allele-specific PCR to screen for the G1105S mutation in field populations [3].

The experimental workflow for these key protocols is summarized below.



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To cite this document: Smolecule. [mandipropamid target pathogens Phytophthora infestans].

Smolecule, [2026]. [Online PDF]. Available at:

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